molecular formula C7H7NO4 B1228449 5-Methyl-3-nitrobenzene-1,2-diol CAS No. 89791-96-8

5-Methyl-3-nitrobenzene-1,2-diol

Cat. No.: B1228449
CAS No.: 89791-96-8
M. Wt: 169.13 g/mol
InChI Key: MQGZDMVKFBSAQP-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzenediols and Nitrocatechols

5-Methyl-3-nitrobenzene-1,2-diol belongs to the broader classes of substituted benzenediols and nitrocatechols. Benzenediols, or dihydroxybenzenes, are aromatic compounds featuring two hydroxyl groups on a benzene (B151609) ring. wikipedia.org The three basic isomers are catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.orgnih.gov These compounds are typically colorless to white solids that can darken upon oxygen exposure. wikipedia.org The hydroxyl groups impart weak acidity to these molecules. wikipedia.org

Nitrocatechols are a sub-class of benzenediols where a nitro group (-NO2) is also attached to the benzene ring. The nitro group is strongly electron-withdrawing, which significantly influences the chemical properties of the molecule. wikipedia.org This characteristic can make the adjacent C-H bonds more acidic and can facilitate nucleophilic aromatic substitution while retarding electrophilic substitution. wikipedia.org

Significance as a Chemical Scaffold for Advanced Organic Synthesis

The molecular structure of this compound makes it a valuable chemical scaffold in advanced organic synthesis. Substituted phenols are fundamental for creating a wide array of products essential for human health, agriculture, and various synthetic materials. oregonstate.edu The ability to control the placement of different functional groups on the benzene ring is of great interest to chemists in multiple fields. oregonstate.edu

The presence of the nitro group, in particular, makes aromatic nitro compounds crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.com They provide a pathway to a diverse range of functionalized aromatic compounds. numberanalytics.com The nitroimidazole scaffold, for instance, has been a cornerstone in drug discovery since the 1950s, leading to the development of life-saving drugs. nih.gov

Historical Development of Related Nitro-Aromatic Diol Chemistry

The study of aromatic nitro compounds has a history spanning over a century, with the synthesis of nitrobenzene (B124822) first reported in the 19th century. numberanalytics.comnumberanalytics.com The development of nitration reactions, typically involving a mixture of nitric and sulfuric acids, allowed for the synthesis of a wide variety of nitroaromatic compounds. nih.gov These compounds became vital in numerous industries, serving as intermediates for products like dyes, explosives, and pharmaceuticals. numberanalytics.com

The synthesis of nitrocatechols, a more specific class of nitro-aromatic diols, has also been an area of focus. For example, a method for synthesizing 4-nitrocatechol (B145892) involves the electrochemical oxidation of catechol in the presence of sodium nitrite (B80452), offering a greener alternative to traditional nitration methods. psu.edu The study of methyl-nitrocatechol isomers has been significant in atmospheric science, where they serve as tracers for biomass burning. acs.org

Current Gaps and Motivations for Further Academic Investigation of this compound

Despite the growing interest, there are still significant gaps in the academic investigation of this compound. While the properties and synthesis of related compounds like 4-nitrocatechol have been studied, specific research on the 5-methyl-3-nitro isomer is less extensive. uci.edu For instance, the effects of viscosity on the photochemistry of 4-nitrocatechol have been examined, but similar studies on this compound are lacking. uci.edu

Further research is needed to fully understand the atmospheric chemistry of nitrocatechols, including their formation and degradation pathways. copernicus.org While it is known that photolysis can be a major degradation process for some nitrocatechols, more detailed kinetic and mechanistic studies are required for a comprehensive understanding. copernicus.org The synthesis of highly substituted phenols with complete regiochemical control remains a challenge in organic chemistry, and developing new methods to achieve this is a key area of ongoing research. oregonstate.edu

Chemical and Physical Properties

PropertyValue
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Boiling Point 291.8°C at 760 mmHg
Flash Point 131.8°C
Density 1.478 g/cm³
Appearance Yellow crystalline solid
CAS Number 89791-96-8

Data sourced from lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGZDMVKFBSAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398345
Record name 5-methyl-3-nitrobenzene-1,2-diol
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89791-96-8
Record name NSC156935
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-3-nitrobenzene-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5 Methyl 3 Nitrobenzene 1,2 Diol

Retrosynthetic Analysis of 5-Methyl-3-nitrobenzene-1,2-diol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is achieved by conceptually breaking bonds and converting functional groups in the reverse direction of a chemical synthesis.

For this compound, the primary disconnection involves the nitro group, which is an electron-withdrawing group typically introduced via an electrophilic aromatic substitution reaction. This leads to the key precursor, 4-methylbenzene-1,2-diol, also known as 4-methylcatechol (B155104). The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnection (C-N bond): The bond between the aromatic ring and the nitro group is disconnected. This is a logical step as nitration is a common and well-established method for introducing a nitro group onto an aromatic ring.

Precursor: 4-Methylbenzene-1,2-diol (4-methylcatechol)

This retrosynthetic analysis identifies 4-methylcatechol as the immediate and crucial precursor for the synthesis of this compound. The forward synthesis would therefore involve the nitration of 4-methylcatechol.

Classical Nitration Strategies for Catechol Systems

The introduction of a nitro group onto a catechol ring system is a classic example of electrophilic aromatic substitution. The success of this synthesis hinges on controlling the regioselectivity of the nitration reaction.

Regioselectivity Considerations in Electrophilic Nitration of Substituted Phenols and Diols

The hydroxyl groups of the catechol ring and the methyl group are both activating, ortho-, para-directing groups. However, the hydroxyl groups are much stronger activators than the methyl group. In the case of 4-methylcatechol, the positions ortho and para to the activating groups are positions 3, 5, and 6.

The directing effects of the substituents on the regioselectivity of nitration are summarized in the table below:

PositionDirecting Influence from -OH at C1Directing Influence from -OH at C2Directing Influence from -CH3 at C4Overall Activation
3Ortho-OrthoHighly Activated
5ParaOrtho-Highly Activated
6-ParaOrthoHighly Activated

Given that all three available positions are activated, achieving high regioselectivity for the desired 3-nitro isomer can be challenging and may lead to a mixture of products. The steric hindrance from the adjacent hydroxyl group at position 2 might slightly disfavor substitution at position 3 compared to position 5. However, the electronic activation from the hydroxyl group at C2 strongly directs ortho to it, favoring position 3. The precise outcome often depends on the specific reaction conditions, including the nitrating agent, solvent, and temperature.

Influence of Protecting Groups on Nitration Outcomes

To enhance the regioselectivity of the nitration reaction and to prevent oxidation of the catechol moiety, which is sensitive to strong oxidizing agents like nitric acid, the use of protecting groups for the hydroxyl functions is a common strategy.

Protecting the hydroxyl groups as ethers or acetals can modulate their directing effects and improve the yield of the desired isomer. For instance, converting the catechol into a more stable derivative can lead to a cleaner reaction with fewer byproducts.

Methylation and Demethylation Approaches in the Synthesis of Related Compounds

The strategic use of methylation and demethylation reactions is integral to the synthesis of many substituted catechols and their derivatives. These approaches often involve the use of methyl groups as protecting groups for hydroxyl functions.

Strategies for Hydroxyl Group Protection and Deprotection

Methyl ethers are common protecting groups for phenols due to their relative stability under a range of reaction conditions. In the context of synthesizing this compound, one or both hydroxyl groups of 4-methylcatechol could be methylated prior to the nitration step.

Protection (Methylation): 4-methylcatechol can be treated with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base to form the corresponding methoxy (B1213986) derivative (e.g., 4-methylveratrole if both hydroxyls are methylated, or a guaiacol derivative if only one is).

Deprotection (Demethylation): After the nitration reaction, the methyl ether(s) must be cleaved to regenerate the free hydroxyl groups. Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

The choice of protecting group and the conditions for its removal must be compatible with the other functional groups present in the molecule, particularly the nitro group which can be sensitive to certain reagents.

Sequential Functionalization for Target Compound Formation

A plausible synthetic sequence for this compound could involve the following steps:

Protection: Protection of one or both hydroxyl groups of 4-methylcatechol. For example, selective monomethylation to yield a mixture of guaiacol derivatives, which could then be separated.

Nitration: Nitration of the protected catechol. The regioselectivity of this step would be influenced by the remaining free hydroxyl group and the protected hydroxyl group(s).

Deprotection: Removal of the protecting group(s) to yield the final product, this compound.

This sequential approach allows for greater control over the chemical transformations and can lead to a higher yield of the desired product compared to the direct nitration of the unprotected catechol.

Novel and Emerging Synthetic Routes to this compound Analogs

The synthesis of this compound and its analogs is an area of active research, with a continuous drive towards developing more efficient, selective, and environmentally benign methodologies. Traditional methods often rely on harsh conditions and the use of strong acids, leading to challenges in selectivity and waste generation. Consequently, novel and emerging synthetic routes are being explored, focusing on catalytic approaches and the integration of green chemistry principles.

Catalytic Methods for Nitro-Aromatic Synthesis

Catalytic methods offer significant advantages in the synthesis of nitro-aromatic compounds, including enhanced reaction rates, improved selectivity, and milder reaction conditions compared to stoichiometric approaches. The introduction of a nitro group onto an aromatic ring, a key step in the synthesis of this compound, is typically achieved through electrophilic aromatic substitution.

The nitration of aromatic compounds is traditionally carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com In this process, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com The reaction of 3-methylcatechol with nitronium ions, for instance, leads to the formation of various isomers, including 3-methyl-5-nitrocatechol. researchgate.net

Modern catalytic approaches aim to replace the use of large quantities of strong acids with more sustainable alternatives. These include the use of solid acid catalysts, such as zeolites and clays, which can be easily separated from the reaction mixture and potentially reused. Research in this area focuses on developing catalysts with tailored acidity and porosity to control the regioselectivity of the nitration reaction, favoring the formation of the desired isomer.

Furthermore, catalytic hydrogenation is a crucial method for the transformation of nitro-aromatic compounds. While this is often associated with the reduction of the nitro group to an amine, catalytic systems can also be designed to influence other transformations or to be compatible with other functionalities within the molecule. For instance, the choice of catalyst (e.g., noble metals like palladium, nickel, or cobalt) and reaction conditions can prevent the accumulation of undesired byproducts like hydroxylamines. chemicalbook.com

Key Catalytic Strategies in Nitro-Aromatic Synthesis:

Catalytic MethodDescriptionAdvantages
Mixed Acid Nitration Use of nitric acid with a strong acid catalyst (e.g., sulfuric acid) to generate the nitronium ion (NO₂⁺). masterorganicchemistry.comWell-established, effective for a wide range of aromatic compounds.
Solid Acid Catalysis Employment of solid acid catalysts like zeolites or clays to facilitate nitration.Catalyst recyclability, reduced corrosive waste, potential for improved selectivity.
Transition Metal Catalysis Use of transition metal complexes to activate either the aromatic substrate or the nitrating agent.Milder reaction conditions, potential for novel reactivity and selectivity.

Green Chemistry Principles in the Synthesis of Catechol Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of catechol derivatives to minimize environmental impact and enhance the sustainability of chemical processes. These principles guide the development of new synthetic routes that are safer, more efficient, and generate less waste.

One of the key tenets of green chemistry is the use of environmentally benign solvents. Water is an ideal solvent in this regard, and researchers have developed synthetic methods for functionalized catechols that proceed smoothly in aqueous media without the need for a catalyst. rsc.orgrsc.org For example, the Mannich reaction of catechol with formaldehyde and secondary amines can be conducted in water to produce 4-/3-substituted catechols. rsc.orgrsc.org Another approach involves the synthesis of 4-nitrocatechol (B145892) via a facile electrochemical method in an aqueous solution. researchgate.net

Biocatalysis represents another powerful tool in green chemistry for the synthesis of catechol derivatives. The use of enzymes or whole-cell systems can offer high selectivity and mild reaction conditions. For instance, recombinant Escherichia coli cells expressing toluene dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD) have been used for the direct biocatalytic synthesis of functionalized catechols from aromatic precursors. researchgate.net This method provides a green alternative to traditional chemical methods with a high effective mass yield. researchgate.net

Atom economy, another core principle of green chemistry, is also a key consideration. Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. The aforementioned Mannich reaction is highly atom-economical. rsc.org

Application of Green Chemistry Principles in Catechol Synthesis:

Green Chemistry PrincipleApplication in Catechol SynthesisExample
Use of Safer Solvents Utilizing water as a reaction medium to replace hazardous organic solvents. rsc.orgrsc.orgMannich reaction of catechol in water. rsc.orgrsc.org
Biocatalysis Employing enzymes or microorganisms for selective transformations under mild conditions. researchgate.netSynthesis of functionalized catechols using recombinant E. coli. researchgate.net
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the product.The Mannich reaction for the synthesis of 4-/3-substituted catechols. rsc.org
Use of Renewable Feedstocks Developing synthetic routes from renewable resources.A proposed green route to catechol from guaiacol, an intermediate from the biowaste lignin. researchgate.net
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.Electrochemical synthesis of 4-nitrocatechol. researchgate.net

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 5 Methyl 3 Nitrobenzene 1,2 Diol

Reactivity of the Catechol Moiety

The 1,2-diol (catechol) functionality is a key determinant of the molecule's reactivity profile, particularly its susceptibility to oxidation and the nucleophilic character of its hydroxyl groups.

Oxidation Reactions to Quinones and Related Species

The catechol ring is electron-rich and readily undergoes oxidation to form quinones and other related species. This transformation is a central feature of catechol chemistry. The presence of the methyl group (electron-donating) further enhances this reactivity, while the nitro group (electron-withdrawing) may have a moderating influence.

The oxidation can proceed through a semiquinone radical intermediate to form an ortho-benzoquinone. This process can be initiated by a variety of oxidizing agents, including chemical oxidants and electrochemical methods. For instance, the oxidation of similar phenolic compounds can be initiated by hydroxyl radicals in atmospheric chemistry. d-nb.info The resulting 4-methyl-6-nitro-1,2-benzoquinone is a highly reactive species, capable of participating in subsequent reactions.

Halogenated quinones, a class of environmental contaminants, are known to induce the oxidation of methyl groups on other molecules, a process that can proceed through radical mechanisms involving hydroxyl radicals. nih.gov While direct studies on 5-Methyl-3-nitrobenzene-1,2-diol are limited, the general principles of catechol and phenol (B47542) oxidation suggest a high propensity for transformation into quinone structures. d-nb.infomdpi.com

Nucleophilic Reactivity of the Hydroxyl Groups

The hydroxyl groups of the catechol moiety possess lone pairs of electrons on the oxygen atoms, rendering them nucleophilic. This allows them to react with various electrophiles. Common reactions include etherification and esterification.

For example, in the presence of a base, the hydroxyl groups can be deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with alkyl halides in a Williamson-type ether synthesis to form the corresponding mono- or di-ethers. Similarly, reaction with acyl chlorides or anhydrides would lead to the formation of ester derivatives. The relative reactivity of the two hydroxyl groups can be influenced by steric hindrance from the adjacent methyl group and the electronic effects of the nitro group.

Reactivity of the Nitro Group

The nitro group imparts significant and distinct reactivity to the molecule, primarily through its reduction pathways and its strong electron-withdrawing nature.

Reduction Pathways of the Nitro Moiety to Amino and Hydroxylamine (B1172632) Derivatives

The reduction of the aromatic nitro group is a well-established and versatile transformation in organic synthesis. wikipedia.org This process typically occurs in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates to ultimately yield the corresponding amine. nih.govgoogle.com

The specific product obtained often depends on the choice of reducing agent and the reaction conditions. commonorganicchemistry.com

Formation of Amines: Complete reduction to the amino group (forming 5-methyl-3-aminobenzene-1,2-diol) is the most common outcome. This can be achieved using various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com Metal-based reductions using reagents such as iron, zinc, or tin(II) chloride in acidic media are also highly effective for this transformation. commonorganicchemistry.comyoutube.com

Formation of Hydroxylamines: Partial reduction to the hydroxylamine (forming 5-methyl-3-(hydroxylamino)benzene-1,2-diol) can be achieved under milder conditions. wikipedia.org Reagents like zinc dust in the presence of ammonium (B1175870) chloride or controlled electrolytic reduction can favor the formation of the hydroxylamine derivative. wikipedia.org The hydroxylamine is a key intermediate in the reduction pathway and can sometimes be isolated. nih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Product Reagent(s) Notes
Amine Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) A common and clean method for both aromatic and aliphatic nitro groups. wikipedia.orgcommonorganicchemistry.com
Amine Iron (Fe) in acidic media (e.g., acetic acid) A classic and cost-effective method. commonorganicchemistry.com
Amine Zinc (Zn) in acidic media Provides a mild method for reduction. commonorganicchemistry.com
Amine Tin(II) Chloride (SnCl₂) A mild reagent often used when other reducible groups are present. commonorganicchemistry.com
Amine Sodium Hydrosulfite (Na₂S₂O₄) Can be used in aqueous solutions. wikipedia.org
Hydroxylamine Zinc (Zn) with Ammonium Chloride (NH₄Cl) Favors the formation of the hydroxylamine intermediate. wikipedia.org

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The nitro group (—NO₂) is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect (mesomeric effect). This has a profound impact on the reactivity of the benzene (B151609) ring. learncbse.inyoutube.com

This strong electron-withdrawing character deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack compared to benzene itself. chemguide.co.uk The electron density of the ring is significantly reduced, particularly at the ortho and para positions relative to the nitro group.

Electrophilic Aromatic Substitution (EAS) of the Benzene Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the three existing substituents: two hydroxyl groups, one methyl group, and one nitro group. msu.edu The outcome of such a reaction depends on which substituent's directing effect predominates.

Hydroxyl (—OH) groups: These are strongly activating, ortho, para-directing groups. learncbse.in They donate electron density to the ring through resonance, greatly facilitating electrophilic attack.

Methyl (—CH₃) group: This is an activating, ortho, para-directing group. chemguide.co.uklibretexts.org It donates electron density through an inductive effect.

Nitro (—NO₂) group: This is a strongly deactivating, meta-directing group. youtube.comchemguide.co.uk

In this molecule, the two hydroxyl groups are the most powerful activating groups. Their directing effects will overwhelmingly control the position of any incoming electrophile. The available positions for substitution are C4 and C6.

Considering the positions relative to the powerful directing groups:

Position C6 is ortho to one hydroxyl group and para to the other.

Position C4 is ortho to one hydroxyl group and ortho to the methyl group.

The directing effects of the substituents are summarized in the table below.

Table 2: Directing Effects of Substituents on the Benzene Ring of this compound

Substituent Position Type Directing Effect
Hydroxyl C1 Activating ortho, para
Hydroxyl C2 Activating ortho, para
Nitro C3 Deactivating meta

Given the powerful activating and directing nature of the two adjacent hydroxyl groups, electrophilic substitution is most likely to occur at position C6. Attack at this position is favored by both hydroxyl groups. While the methyl group also activates the ring, its influence is weaker than that of the hydroxyls. The deactivating nitro group will direct to position C5, but this position is already occupied by the methyl group. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield the C6-substituted product as the major isomer. libretexts.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-methyl-6-nitro-1,2-benzoquinone
5-methyl-3-aminobenzene-1,2-diol
5-methyl-3-(hydroxylamino)benzene-1,2-diol
Benzene

Regioselectivity Influences of Methyl and Nitro Substituents

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring control the position of the incoming electrophile. This directing effect is a consequence of the substituent's ability to either donate or withdraw electron density from the ring, thereby stabilizing or destabilizing the carbocation intermediate (the arenium ion) formed during the reaction.

The methyl group (-CH₃) is an activating group, meaning it increases the rate of EAS compared to benzene. It is an ortho, para-director because it donates electron density to the ring primarily through an inductive effect, stabilizing the positive charge of the arenium ion more effectively when the attack occurs at the positions ortho or para to it.

Conversely, the nitro group (-NO₂) is a powerful deactivating group, significantly slowing down the rate of EAS. d-nb.info It is a meta-director because it strongly withdraws electron density from the ring through both inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. d-nb.infochemrxiv.org

When multiple substituents are present, the most powerful activating group generally dictates the regiochemical outcome of the reaction. nih.gov In the case of this compound, the hydroxyl groups are the most potent activators, and their influence will be paramount in determining the position of substitution.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentTypeActivating/DeactivatingDirecting Effect
-OH Electron-Donating (Resonance)Strongly Activatingortho, para
-CH₃ Electron-Donating (Inductive)Activatingortho, para
-NO₂ Electron-Withdrawing (Resonance & Inductive)Strongly Deactivatingmeta

Directing Effects of Hydroxyl Groups on EAS

The two hydroxyl (-OH) groups at positions 1 and 2 are the most influential substituents on the this compound ring. As powerful activating groups, they dramatically increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. d-nb.info This activation stems from the ability of the oxygen's lone pairs to donate electron density to the ring via a strong resonance effect. nih.gov

This resonance donation preferentially increases the electron density at the positions ortho and para to the hydroxyl groups. d-nb.info In this compound, the positions available for substitution are C4 and C6. The C4 position is para to the C1-hydroxyl group and ortho to the C2-hydroxyl group. The C6 position is ortho to the C1-hydroxyl group. The combined activating effect of both hydroxyl groups is strongly directed towards these positions. Given that the powerful nitro group deactivates the C4 position (which is ortho to it), the C6 position becomes a highly likely site for electrophilic attack.

Mechanistic Studies of Halogenation, Sulfonation, and Other EAS Reactions

While specific, detailed mechanistic studies for the halogenation and sulfonation of this compound are not widely available in the literature, the reaction pathways can be predicted based on established mechanisms for electrophilic aromatic substitution. nih.gov

Halogenation: The halogenation of such a highly activated ring with bromine or chlorine would likely proceed rapidly, potentially even without a Lewis acid catalyst, which is typically required for less activated rings. d-nb.info The electrophile (e.g., Br⁺ from Br₂) would attack one of the electron-rich positions on the ring. The directing effects of the hydroxyl groups would strongly favor attack at the C6 position. The mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton from the same carbon to restore aromaticity.

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H) onto the ring. The active electrophile is typically SO₃ or protonated SO₃. nih.gov As with halogenation, the reaction is expected to be regioselective, with the sulfonic acid group being directed to the C6 position. The mechanism is similar, involving the formation of an arenium ion intermediate followed by deprotonation. The sulfonation reaction is notably reversible. nih.gov

For other EAS reactions, such as nitration or Friedel-Crafts alkylation/acylation, the strong deactivating effect of the existing nitro group and the potential for side reactions involving the hydroxyl groups would need to be carefully considered.

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a substituent on an aromatic ring with a nucleophile. This reaction is generally difficult for benzene derivatives unless the ring is activated by the presence of strong electron-withdrawing groups at positions ortho and/or para to a suitable leaving group. copernicus.org

The presence of the nitro group at C3 makes this compound a potential candidate for SNAr. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the addition-elimination mechanism of SNAr. copernicus.org

However, there are significant limitations to the SNAr potential of this molecule:

Poor Leaving Groups: The hydroxyl groups are very poor leaving groups. For SNAr to occur, one of them would need to be replaced. This is generally not feasible unless the hydroxyl group is first converted into a better leaving group (e.g., a tosylate).

Therefore, while theoretically possible under specific conditions (e.g., derivatization of a hydroxyl group), this compound is not an ideal substrate for standard SNAr reactions.

Radical Reactions and Single Electron Transfer Processes

This compound, as a nitrocatechol derivative, can participate in radical reactions and single electron transfer (SET) processes, which are significant in atmospheric chemistry and biology.

Research has specifically investigated the gas-phase reactivity of 5-methyl-3-nitrocatechol with hydroxyl (•OH) radicals, a key oxidant in the troposphere. d-nb.infonih.gov The rate coefficient for this reaction was determined to be (5.55 ± 0.45) x 10⁻¹² cm³ s⁻¹. nih.gov The reaction is initiated by the addition of the •OH radical to the aromatic ring or by abstraction of a phenolic hydrogen atom. nih.gov The study also measured the photolysis rate of 5-methyl-3-nitrocatechol, suggesting that breakdown by sunlight can be a major degradation pathway in the atmosphere. d-nb.infonih.gov

The catechol moiety is known for its ability to scavenge free radicals. nih.govscienceopen.com This activity often involves the donation of a hydrogen atom from one of the hydroxyl groups to a radical, forming a more stable semiquinone radical. The presence of the nitro group, a strong electron-withdrawing group, can influence this process.

Furthermore, nitroaromatic compounds can undergo reduction via single-electron transfer from various sources to form a nitro radical anion. chemrxiv.orguni.lu Studies on nitrobenzene (B124822) show it can accept an electron to form the nitrobenzenide radical ion. chemrxiv.orguni.lu This type of SET process is fundamental in the mechanism of action of certain flavoenzymes that can reduce nitroaromatic compounds. The catechol structure can also be oxidized by radicals like the nitrate (B79036) radical (NO₃•) through electron transfer to form a semiquinone radical, a process that can lead to the formation of other nitroaromatic compounds in the environment. nih.gov

Table 2: Chemical Properties and Identifiers for this compound
PropertyValueSource
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
CAS Number 89791-96-8 nih.gov
Appearance Yellow crystalline solid
Boiling Point 291.8°C at 760 mmHg
Density 1.478 g/cm³
Flash Point 131.8°C
Refractive Index 1.643
SMILES CC1=CC(=C(C(=C1)O)O)N+[O-]
InChIKey MQGZDMVKFBSAQP-UHFFFAOYSA-N

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 3 Nitrobenzene 1,2 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (¹H, ¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 5-Methyl-3-nitrobenzene-1,2-diol are predicted based on the substituent effects on the benzene (B151609) ring. The electron-donating methyl (-CH₃) and hydroxyl (-OH) groups, and the electron-withdrawing nitro (-NO₂) group, all influence the shielding and deshielding of the aromatic protons and carbons.

Predicted ¹H NMR Chemical Shifts:

The aromatic region of the ¹H NMR spectrum is expected to show two singlets corresponding to the two aromatic protons. The chemical shifts of the hydroxyl protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The methyl protons will appear as a singlet in the upfield region.

H-4: This proton is situated between a hydroxyl and a nitro group. The strong deshielding effect of the nitro group is expected to shift this proton significantly downfield.

H-6: This proton is flanked by a methyl and a hydroxyl group. It is expected to be less deshielded than H-4.

-CH₃: The methyl group protons will appear as a singlet, typically in the range of 2.2-2.5 ppm.

-OH: The hydroxyl protons are expected to be broad and their chemical shift is highly variable.

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents.

C-1 and C-2: These carbons, bonded to the hydroxyl groups, will be significantly deshielded.

C-3: The carbon attached to the nitro group will also be deshielded.

C-4 and C-6: The carbons bearing protons will have chemical shifts influenced by the adjacent substituents.

C-5: The carbon attached to the methyl group will have a chemical shift influenced by this alkyl substituent.

-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-47.5 - 7.8-
H-66.8 - 7.1-
1-OH, 2-OH5.0 - 9.0 (broad)-
5-CH₃2.2 - 2.515 - 20
C-1-145 - 150
C-2-140 - 145
C-3-135 - 140
C-4-120 - 125
C-5-130 - 135
C-6-115 - 120

Note: These are predicted values and the actual experimental values may vary.

Two-Dimensional (2D) NMR for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no direct proton-proton couplings are expected in the aromatic ring as the protons are isolated. However, long-range couplings, if present, might be observable.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the ¹H signals of H-4 and H-6 to their corresponding ¹³C signals, and the methyl protons to the methyl carbon.

The methyl protons showing correlations to C-4, C-5, and C-6.

H-4 showing correlations to C-2, C-3, C-5, and C-6.

H-6 showing correlations to C-1, C-2, C-4, and the methyl carbon.

The hydroxyl protons showing correlations to C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. NOESY would show through-space correlations between:

The methyl protons and the H-6 proton.

The H-4 proton and the adjacent hydroxyl group proton.

Advanced NMR Techniques for Solid-State Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. researchgate.net For this compound, which is a solid, ssNMR could provide valuable insights into its crystalline and amorphous forms. researchgate.net

Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide high-resolution spectra of solid samples.

Polymorphism: Different crystalline forms (polymorphs) of the compound would likely exhibit distinct ¹³C ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.gov

Hydrogen Bonding: ssNMR is particularly sensitive to hydrogen bonding. The chemical shifts of the carbons and protons involved in hydrogen bonds can be significantly different in the solid state compared to the solution state. us.es This can provide detailed information about the hydrogen-bonding network in the crystal lattice. caspre.ca

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Characteristic Functional Group Vibrations

The vibrational spectrum of this compound will be dominated by the characteristic vibrations of its functional groups. The analysis of a closely related compound, 4-nitropyrocatechol, provides a strong basis for these predictions. orientjchem.org

O-H Stretching: The hydroxyl groups will give rise to strong, broad absorption bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding. In the Raman spectrum, these bands are generally weaker.

C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The methyl C-H stretching vibrations will appear just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1335-1370 cm⁻¹. These are usually strong bands in both IR and Raman spectra. For 4-nitropyrocatechol, these have been reported at 1597 cm⁻¹ (Raman) and 1327 cm⁻¹ (IR and Raman). orientjchem.org

C=C Stretching: The aromatic ring will have several C=C stretching vibrations in the 1400-1620 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic hydroxyl groups will appear in the 1200-1300 cm⁻¹ region.

NO₂ Bending: The bending vibrations of the nitro group are expected at lower frequencies, typically in the 800-900 cm⁻¹ range. orientjchem.org

Interactive Data Table: Predicted Characteristic IR and Raman Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR/Raman)
-OHStretching3200 - 3600Strong, Broad / Weak
Aromatic C-HStretching3000 - 3100Medium / Strong
-CH₃Stretching2850 - 2970Medium / Medium
Aromatic C=CStretching1400 - 1620Medium-Strong / Medium-Strong
-NO₂Asymmetric Stretching1500 - 1560Strong / Strong
-NO₂Symmetric Stretching1335 - 1370Strong / Strong
Phenolic C-OStretching1200 - 1300Strong / Medium
-NO₂Bending800 - 900Medium / Medium

Note: These are predicted values and the actual experimental values may vary.

Hydrogen Bonding Interactions from Spectroscopic Signatures

The presence of two adjacent hydroxyl groups and a nitro group creates a high potential for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected between the hydroxyl group at C-2 and the nitro group at C-3. This interaction would lead to a broadening and a red-shift (shift to lower frequency) of the O-H stretching vibration of the involved hydroxyl group compared to a free hydroxyl group.

Intermolecular Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules is anticipated. This will result in a significant broadening and red-shifting of the O-H stretching bands in the IR spectrum. The specific pattern of these bands can provide clues about the hydrogen-bonding network and may differ between polymorphs.

Solvent Effects: In solution, the extent of hydrogen bonding will depend on the solvent. In protic solvents, there will be hydrogen bonding with the solvent molecules, while in aprotic solvents, intermolecular hydrogen bonding between the solute molecules might be more prevalent. These differences would be reflected in the position and shape of the O-H stretching band.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry is a cornerstone technique for the determination of a compound's elemental composition with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C7H7NO4), the theoretical monoisotopic mass is 169.0375 Da. researchgate.net HRMS analysis would seek to find an experimental mass that closely matches this calculated value, typically within a few parts per million (ppm), to confirm the molecular formula. The analysis is often performed using soft ionization techniques, such as electrospray ionization (ESI), to generate protonated molecules ([M+H]+), sodiated adducts ([M+Na]+), or deprotonated molecules ([M-H]-) with minimal initial fragmentation.

Predicted HRMS data for various adducts of this compound showcases the expected high-resolution m/z values that would be observed experimentally. researchgate.net

Predicted HRMS Adduct Data for C7H7NO4

Adduct Ion Predicted m/z
[M+H]+ 170.04478
[M+Na]+ 192.02672
[M-H]- 168.03022
[M+NH4]+ 187.07132
[M+K]+ 208.00066
[M]+ 169.03695

Data sourced from PubChem. researchgate.net

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are conducted to analyze the fragmentation patterns of the parent ion. While detailed experimental fragmentation studies for this specific compound are not widely available in the reviewed literature, such an analysis would involve collision-induced dissociation (CID) of a selected precursor ion (e.g., the [M+H]+ ion). The resulting product ions would provide invaluable information about the compound's structure, confirming the presence of the nitro group, the catechol moiety, and the methyl group through characteristic neutral losses (e.g., loss of NO2, H2O, CO).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions, characteristic of its aromatic and substituted nature. The benzene ring, the nitro group (-NO2), and the hydroxyl groups (-OH) form a conjugated system, which influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

A typical UV-Vis spectrum for this compound would display absorption bands characteristic of a nitrocatechol system. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl groups on the benzene ring extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Detailed experimental UV-Vis spectra for this compound, including specific λmax values and molar absorptivity coefficients, are not available in the reviewed scientific literature. However, analysis of related compounds, such as 4-nitrocatechol (B145892), shows characteristic absorption peaks that are sensitive to pH changes due to the deprotonation of the hydroxyl groups. researchgate.net A similar investigation for this compound would be expected to show shifts in its absorption spectrum upon changes in pH, reflecting the ionization state of the catechol moiety.

X-ray Crystallography for Definitive Solid-State Structure and Crystal Packing Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the connectivity and stereochemistry of this compound, as well as detailed information about its conformation in the solid state.

A successful crystallographic analysis would yield a wealth of data, including:

Bond lengths and angles: Precise measurements for all bonds, confirming the geometry of the benzene ring, the nitro group, and the substituents.

Torsional angles: Information about the orientation of the nitro and hydroxyl groups relative to the aromatic ring.

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Crystal packing: An understanding of how individual molecules are arranged in the crystal, including intermolecular interactions such as hydrogen bonding (between hydroxyl groups and nitro groups) and potential π–π stacking interactions between aromatic rings.

As of the latest literature review, a solved crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, no experimental data on its solid-state structure or crystal packing is available.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable to molecules that are chiral and optically active.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum. This analytical method would only become relevant if chiral derivatives of the compound were synthesized, for example, by introducing a chiral substituent or resolving a chiral atropisomer. As no such derivatives are reported in the literature, CD spectroscopy is not applicable to the parent compound.

Role of 5 Methyl 3 Nitrobenzene 1,2 Diol in Specific Chemical Processes and Systems

Application as a Chemical Intermediate in Multi-Step Organic Synthesis

5-Methyl-3-nitrobenzene-1,2-diol, a substituted catechol, serves as a valuable intermediate in multi-step organic synthesis. Its reactivity is dictated by the interplay of its three functional groups: the catechol hydroxyls, the electron-withdrawing nitro group, and the electron-donating methyl group. This unique combination allows for a range of selective chemical modifications, making it a strategic component in the synthesis of more complex molecules.

In a typical synthetic sequence, the starting material, 5-methyl-1,2-benzenediol (5-methylcatechol), undergoes nitration to introduce the nitro group onto the aromatic ring. The directing effects of the hydroxyl and methyl groups influence the position of nitration. The presence of the nitro group significantly alters the electronic properties of the benzene (B151609) ring, making it more susceptible to certain types of reactions and influencing the reactivity of the other functional groups.

A key transformation of this compound in a multi-step synthesis is the reduction of the nitro group to an amine. This conversion to 5-methyl-3-aminobenzene-1,2-diol opens up a plethora of synthetic possibilities, as the resulting aminocatechol can undergo a variety of reactions, such as diazotization followed by substitution, or condensation reactions to form heterocyclic structures.

The order of reactions is crucial in syntheses involving this intermediate. researchgate.net For instance, the catechol hydroxyl groups may need to be protected, often as ethers or esters, before performing reactions that are sensitive to acidic protons or oxidizing conditions. Following the desired transformations on other parts of the molecule, these protecting groups can be selectively removed to regenerate the catechol functionality. This strategic protection and deprotection are fundamental aspects of its use as a versatile intermediate.

Potential as a Precursor for Specialty Chemicals (e.g., Dyes, Pigments – focus on chemical transformation, not industrial use)

The chemical structure of this compound provides a foundational scaffold for the synthesis of specialty chemicals, particularly those with chromophoric properties such as dyes. The key chemical transformation enabling this application is the reduction of the nitro group to a primary amine, yielding 5-methyl-3-aminobenzene-1,2-diol. This amino-substituted catechol is a valuable precursor for the generation of azo dyes and phenoxazine-based colorants.

Azo Dye Formation: Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. nih.gov The synthesis of an azo dye from 5-methyl-3-aminobenzene-1,2-diol would involve a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. unb.cayoutube.com This reaction converts the -NH2 group into a highly reactive -N2+ group.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. nih.gov The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with the coupling component to form the azo-linked chromophore. The extended conjugation system created by the azo linkage is responsible for the color of the resulting dye.

Phenoxazine (B87303) Dye Synthesis: Phenoxazines are a class of heterocyclic compounds that form the core of several important dyes and pigments. nih.govnih.gov The synthesis of a phenoxazine dye can be envisioned through the condensation of an o-aminophenol derivative with a catechol. In this context, the 5-methyl-3-aminobenzene-1,2-diol, formed from the reduction of the title compound, can react with itself or another catechol derivative under oxidative conditions to form a phenoxazine structure. The initial condensation would be followed by an oxidation step to generate the final, colored phenoxazine ring system. The methyl and hydroxyl substituents on the resulting phenoxazine would modulate its color and solubility properties. The first synthesis of the parent phenoxazine ring was achieved through the thermal condensation of o-aminophenol and catechol. nih.gov

Use as a Building Block for Ligand Synthesis in Coordination Chemistry

The catechol unit of this compound provides a classic bidentate chelation site for a wide variety of metal ions. Upon deprotonation, the two adjacent hydroxyl groups form a catecholate dianion that can bind strongly to metal centers, forming stable five-membered chelate rings. This fundamental coordination behavior makes this compound a valuable building block for the synthesis of more complex ligands and coordination compounds.

The presence of the methyl and nitro substituents on the aromatic ring significantly influences the electronic properties of the resulting metal complexes. The electron-donating methyl group increases the electron density on the catecholate, enhancing its donor capacity. Conversely, the strongly electron-withdrawing nitro group reduces the electron density, which can affect the stability and redox potential of the metal complex. This ability to tune the electronic environment of the metal center is a key feature in the design of coordination complexes with specific catalytic or material properties.

While simple catecholates can act as ligands themselves, this compound can also be incorporated into larger, multidentate ligand frameworks. For example, the catechol unit can be appended to other coordinating groups through chemical modification of the aromatic ring or by utilizing the reactivity of the nitro group after its reduction to an amine. Such tailored ligands can exhibit high selectivity for specific metal ions and can be used to construct sophisticated coordination architectures, including metal-organic frameworks and supramolecular assemblies. The strength and nature of the metal-catecholate bond have been shown to be dependent on both the coordination state and the type of metal ion. researchgate.net

Involvement in Redox Cycling Systems (purely chemical redox mechanisms)

This compound and related nitrocatechols are active participants in chemical redox cycling systems, a property that has been notably studied in the context of atmospheric chemistry. These reactions involve the transfer of electrons and the formation of radical intermediates, without biological or enzymatic catalysis.

A primary redox pathway involves the oxidation of the catechol moiety. In the presence of oxidizing species such as hydroxyl (•OH) or nitrate (B79036) (NO3) radicals, the catechol can undergo a one-electron oxidation. copernicus.orgacs.org This process typically involves the initial formation of a semiquinone radical. For this compound, this would be a methyl-nitro-substituted semiquinone radical. This radical species is resonance-stabilized and can participate in further redox reactions.

Mechanistically, the oxidation can proceed via different pathways. One proposed mechanism involves a fast electron transfer from the catechol to the oxidizing radical, followed by rapid deprotonation to yield the semiquinone radical. acs.org An alternative pathway involves the addition of the radical to the aromatic ring, forming a cyclohexadienyl radical intermediate, which then eliminates a water molecule to give the same semiquinone radical.

The semiquinone radical can then be further oxidized to the corresponding o-quinone. Conversely, the o-quinone can be reduced back to the catechol, completing the redox cycle. The nitro group on the aromatic ring, being strongly electron-withdrawing, influences the redox potential of the catechol/semiquinone/quinone system, making the catechol easier to oxidize compared to unsubstituted catechol.

Kinetic studies have been performed on the gas-phase reactions of 5-methyl-3-nitrocatechol with OH radicals, providing rate coefficients for these atmospheric redox processes. copernicus.orgcopernicus.org These purely chemical redox cycles are significant in understanding the transformation and degradation of such compounds in various chemical environments.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
IUPAC Name This compound
CAS Number 89791-96-8
Physical Form Solid

Degradation Pathways and Chemical Fate of 5 Methyl 3 Nitrobenzene 1,2 Diol in Abiotic Environments

Hydrolytic Degradation Mechanisms

Hydrolysis represents a key abiotic degradation pathway for many organic compounds in aqueous environments. For 5-Methyl-3-nitrobenzene-1,2-diol, this process involves the cleavage of chemical bonds by the addition of water. The rate and extent of this degradation are significantly influenced by the pH of the surrounding medium.

Influence of pH on Hydrolysis Kinetics

The stability of this compound to hydrolysis is intricately linked to the pH of the water. While specific kinetic data for this compound is limited in publicly available literature, the principles of organic chemistry suggest that both acidic and basic conditions can catalyze its degradation.

Under acidic conditions (low pH), the nitro group can be protonated, making the aromatic ring more susceptible to nucleophilic attack by water. Conversely, under basic conditions (high pH), the hydroxyl groups can be deprotonated to form phenoxide ions. This increases the electron density of the aromatic ring, which can influence its reactivity, and the hydroxide (B78521) ion itself is a strong nucleophile that can directly attack the molecule.

khydrolysis = kA[H+] + kN + kB[OH-]

For many nitrophenolic compounds, base-catalyzed hydrolysis tends to be the dominant pathway in environmentally relevant pH ranges.

Interactive Table: Estimated Hydrolysis Rate Constants of Related Compounds at Different pH Values

pHCompoundEstimated Half-Life
5Nitrophenol IsomerWeeks to Months
7Nitrophenol IsomerDays to Weeks
9Nitrophenol IsomerHours to Days

Note: This table provides estimated values for related nitrophenol compounds to illustrate the general trend of pH influence on hydrolysis. Specific data for this compound is not available.

Identification of Hydrolysis Products

The hydrolysis of this compound is expected to yield products resulting from the cleavage of the molecule. While definitive studies on this specific compound are scarce, analogies with related nitrocatechols suggest potential transformation products.

One plausible pathway involves the displacement of the nitro group by a hydroxyl group, which would lead to the formation of 5-methylbenzene-1,2,3-triol . Another possibility is the oxidation of the catechol ring, which could lead to the formation of various ring-opened products, such as muconic acid derivatives. It is important to note that the identification of these products would require experimental analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Photolytic Degradation Pathways

Sunlight, particularly its ultraviolet (UV) component, provides the energy to drive chemical reactions in the environment. For this compound, photolytic degradation is a significant pathway for its transformation, especially in the atmosphere and sunlit surface waters.

UV-Induced Transformations and Radical Intermediates

Upon absorption of UV radiation, this compound can be excited to a higher energy state. This excited molecule can then undergo various transformations. A key process is the reaction with photochemically generated reactive species, most notably the hydroxyl radical (•OH).

The hydroxyl radical is a powerful oxidizing agent that can readily attack the aromatic ring of this compound. This can occur through two primary mechanisms: addition of the •OH radical to the aromatic ring, or abstraction of a hydrogen atom from one of the hydroxyl groups. Both pathways lead to the formation of highly reactive radical intermediates. For the structurally similar compound, 5-methyl-3-nitrocatechol, the rate coefficient for its gas-phase reaction with OH radicals has been determined, indicating a relatively short atmospheric lifetime.

Product Analysis from Photodecomposition

The radical intermediates formed during photolysis are short-lived and rapidly react further, leading to a complex mixture of photodecomposition products. Studies on the photolysis of related nitrocatechols have identified a range of products, providing insights into the likely fate of this compound.

Common photodecomposition products of nitrocatechols include hydroxylated and nitrated derivatives, as well as ring-cleavage products. For instance, the oxidation of the catechol ring can lead to the formation of quinones and subsequently to smaller, more oxidized molecules like carboxylic acids. In some cases, polymerization can also occur, leading to the formation of higher molecular weight compounds, often referred to as humic-like substances. The exact product distribution will depend on the specific reaction conditions, including the wavelength of light, the presence of other reactive species, and the environmental matrix. One study on the biodegradation of 4-nitrocatechol (B145892) identified 1,2,4-benzenetriol and hydroquinone (B1673460) as intermediates, which could potentially also be formed through abiotic photolytic pathways. nih.gov

Interactive Table: Photolysis Data for a Structurally Similar Compound (5-methyl-3-nitrocatechol)

ParameterValueConditions
Gas-phase reaction rate coefficient with •OH5.5 x 10-11 cm3 molecule-1 s-1298 K
Estimated atmospheric lifetime~2 hours-

Source: Data extrapolated from studies on analogous compounds.

Redox Transformations in Abiotic Matrices

Redox (reduction-oxidation) reactions play a critical role in the transformation of organic compounds in soil and sediment environments. These reactions involve the transfer of electrons and are often mediated by minerals and other naturally occurring substances.

The nitro group of this compound is susceptible to reduction under anoxic (oxygen-deficient) conditions, which are common in saturated soils and sediments. In these environments, reduced iron (Fe(II)) minerals, such as pyrite (B73398) and magnetite, can act as electron donors, leading to the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group, forming 5-methyl-3-aminobenzene-1,2-diol .

Conversely, under oxic (oxygen-rich) conditions, oxidative transformations can occur. Manganese oxides (Mn(III/IV)) are potent natural oxidants that can oxidize the hydroxyl groups of the catechol ring, potentially leading to the formation of quinone-type structures and subsequent polymerization or ring cleavage. The redox potential of the environment, which is a measure of its tendency to accept or donate electrons, along with the pH, will largely determine whether oxidative or reductive pathways dominate the transformation of this compound in abiotic matrices.

Chemical Oxidation by Environmental Oxidants

In the environment, this compound can be oxidized by various reactive species, with hydroxyl radicals (•OH) being one of the most significant. The gas-phase reaction of this compound with •OH radicals is a key atmospheric degradation pathway.

Recent studies have quantified the kinetics of this reaction. Under simulated atmospheric conditions at 298 ± 2 K and 1 atm of total air pressure, the rate coefficient for the reaction of 5-methyl-3-nitrocatechol with •OH radicals has been determined. copernicus.org This reaction is a critical factor in determining the atmospheric lifetime of the compound.

Photolysis, the degradation of a compound by light, is another crucial oxidative process for this compound in the atmosphere. It has been shown that photolysis can be the primary degradation process for this compound, with a photolytic lifetime estimated to be as short as 2 hours under certain atmospheric conditions. copernicus.orgnih.gov The photolysis rate is influenced by the specific wavelengths of light available. For instance, at 365 nm, a photolysis frequency of (1.07 ± 0.09) × 10⁻⁴ s⁻¹ has been measured for 5-methyl-3-nitrocatechol. nih.gov

The table below summarizes the experimentally determined kinetic data for the gas-phase oxidation of this compound.

Reaction ParameterValueConditionsReference
OH Radical Reaction Rate Coefficient (k₅ₘ₃ₙ꜀ₐₜ) (5.55 ± 0.45) x 10⁻¹² cm³ s⁻¹298 ± 2 K, 1 atm copernicus.org
Photolysis Rate at 365 nm (J₃₆₅) (1.07 ± 0.09) × 10⁻⁴ s⁻¹- nih.gov
Atmospheric Photolysis Rate (J) (2.14 ± 0.18) × 10⁻⁴ s⁻¹Scaled to atmospheric conditions copernicus.org

Chemical Reduction Processes

In anoxic environments, such as saturated soils and groundwater, chemical reduction becomes a more prominent degradation pathway for nitroaromatic compounds. While specific studies on the abiotic reduction of this compound are limited, the behavior of related nitroaromatics provides insight into potential mechanisms.

A primary mechanism for the abiotic reduction of nitroaromatics is reaction with zero-valent iron (ZVI). nih.govdtic.mil ZVI can act as an electron donor, reducing the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. This process is influenced by environmental factors such as pH and the presence of complexing agents. nih.gov

Another significant reductant in natural systems is ferrous iron (Fe(II)), which can be present in dissolved form or within the structure of clay minerals. epa.gov The reduction of nitroaromatics by Fe(II) has been observed, and the reactivity is dependent on the specific form of Fe(II) and the pH of the environment. nih.gov It is plausible that this compound undergoes similar reductive transformations in the presence of these naturally occurring reductants.

The general pathway for the reduction of a nitroaromatic compound (Ar-NO₂) can be summarized as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Each step involves the transfer of electrons from the reducing agent to the nitroaromatic compound.

Comparison with Known Degradation Pathways of Related Nitroaromatic Compounds

The degradation of this compound can be better understood by comparing it to the degradation of other nitroaromatic compounds, particularly other nitrocatechols.

Ring Cleavage Mechanisms

Ring cleavage is a critical step in the complete mineralization of aromatic compounds. While abiotic ring cleavage is less common than biological processes, strong oxidizing conditions can lead to the breakdown of the aromatic ring. For nitrocatechols, biological degradation pathways often involve enzymatic ring cleavage. For example, in the degradation of 4-methyl-5-nitrocatechol (B15798) by Pseudomonas sp. strain DNT, the aromatic ring is cleaved by a dioxygenase enzyme after the initial transformation of the nitro group. nih.govnih.gov The product of this ring cleavage is 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid. nih.gov Although this is a biotic process, it highlights a potential point of attack on the aromatic ring that could be mimicked by strong chemical oxidants in abiotic systems.

In some cases, the degradation of nitroaromatic compounds can proceed through the formation of a trihydroxy intermediate before ring cleavage. For instance, the degradation of 4-nitrocatechol has been shown to proceed via 1,2,4-benzenetriol. nih.gov

Functional Group Transformations during Degradation

The degradation of nitroaromatic compounds involves a series of functional group transformations. The primary transformation is the reduction or oxidation of the nitro group. As discussed, the nitro group can be reduced to an amino group or, in some oxidative pathways, can be replaced by a hydroxyl group.

In the case of this compound, the presence of hydroxyl and methyl groups on the aromatic ring influences its reactivity. The hydroxyl groups are electron-donating, which can activate the ring towards electrophilic attack, while the nitro group is strongly electron-withdrawing. nih.gov

The degradation of the related compound 4-methyl-5-nitrocatechol by Pseudomonas sp. strain DNT involves the conversion of the nitrocatechol to 2-hydroxy-5-methylquinone. nih.gov This represents a significant functional group transformation where the nitro group is removed and a quinone is formed. This is then followed by reduction to 2,4,5-trihydroxytoluene (B73207) before ring cleavage. nih.gov These transformations highlight the complex series of reactions that can occur during the degradation of substituted nitrocatechols.

Analytical Methodologies for the Quantitative and Qualitative Assessment of 5 Methyl 3 Nitrobenzene 1,2 Diol in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 5-Methyl-3-nitrobenzene-1,2-diol from reaction mixtures, starting materials, byproducts, and impurities. The selection of the appropriate chromatographic technique is critical for achieving accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. Its application is central to assessing the purity of synthesized batches and for real-time monitoring of its formation during chemical reactions.

For purity assessment, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (often C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve compounds with a range of polarities. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its percentage purity can be accurately determined. nih.gov

During synthesis, HPLC can be used to monitor the consumption of reactants and the formation of the product. Small aliquots are taken from the reaction mixture at various time points, quenched, and injected into the HPLC system. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue/Description
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis at 280 nm and 350 nm

This table presents a hypothetical but typical set of starting parameters for developing an HPLC method for this compound.

Due to the presence of two polar hydroxyl groups, this compound has a low volatility and is not directly suitable for Gas Chromatography (GC) analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. youtube.com This process involves reacting the hydroxyl groups with a specific reagent to replace the active hydrogens with non-polar functional groups. youtube.com

Common derivatization techniques include silylation, which replaces the hydroxyl protons with a trimethylsilyl (B98337) (TMS) group, or acetylation, which forms ester groups. youtube.comnih.gov For instance, reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield its di-TMS ether. youtube.com Once derivatized, the product can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation pattern. nih.gov This approach is particularly useful for detecting trace amounts of the compound in complex matrices. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Phenolic Compounds

ReagentAbbreviationTarget Functional GroupResulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl (-OH)Trimethylsilyl (TMS) ether
Acetic Anhydride-Hydroxyl (-OH)Acetate ester
Pentafluorobenzyl BromidePFBBrHydroxyl (-OH)Pentafluorobenzyl (PFB) ether
Heptafluorobutyric AnhydrideHFBAHydroxyl (-OH)Heptafluorobutyryl ester

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times. researchgate.net

For the analysis of this compound, especially in the context of complex reaction mixtures or biological samples, UHPLC offers distinct advantages. The enhanced resolution allows for the separation of closely related isomers and impurities that might co-elute in a standard HPLC system. The increased speed facilitates high-throughput screening and rapid reaction monitoring. UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), providing a powerful tool for both quantification and structural confirmation of the analyte. researchgate.net While specific UPLC data for this compound is mentioned by some suppliers, detailed methods are not publicly available. bldpharm.com

Spectroscopic Detection and Quantification

Spectroscopic detectors are invariably coupled with chromatographic systems to provide quantitative and qualitative data for the separated components.

The molecular structure of this compound, containing a nitro-substituted benzene (B151609) ring, acts as a strong chromophore, making it an ideal candidate for detection by UV-Visible (UV-Vis) spectroscopy. When coupled with an HPLC or UHPLC system, a Diode Array Detector (DAD) or a variable wavelength detector can be used for quantification.

The compound is expected to exhibit distinct absorbance maxima in the UV-Vis spectrum. One maximum would be associated with the phenyl ring and hydroxyl substitutions, likely in the 270-290 nm range, while another, at a longer wavelength (typically >320 nm), would be characteristic of the nitroaromatic system. researchgate.netnih.gov Quantification is achieved by creating a calibration curve, which plots the peak area from the chromatogram against the concentration of a series of known standards. Monitoring at multiple wavelengths can help in peak purity assessment.

This compound itself is not naturally fluorescent. However, fluorescence detection can be employed for its highly sensitive quantification by converting it into a fluorescent derivative. nih.gov This involves a chemical reaction with a fluorescent labeling reagent that specifically targets the catechol (1,2-diol) functionality. sigmaaldrich.com

This derivatization strategy can significantly lower the limit of detection compared to UV-Vis, which is advantageous when analyzing trace levels of the compound. sigmaaldrich.com The choice of labeling reagent depends on the desired excitation and emission wavelengths and the reaction conditions. rsc.org The resulting fluorescent derivative is then separated by HPLC and detected by a fluorescence detector, which offers high selectivity as only the labeled compounds will produce a signal. nih.govthermofisher.com

Table 3: Potential Fluorescent Labeling Strategies for Catechols

Reagent TypeReaction PrinciplePotential Application
o-Phthalaldehyde (OPA) with an amine Forms a fluorescent isoindole product with the catechol (after oxidation) and a primary amine.Pre-column derivatization for enhanced sensitivity.
Dansyl Chloride Reacts with phenolic hydroxyl groups under basic conditions to form a fluorescent sulfonamide derivative.Post-column or pre-column derivatization.
Naphthalenedicarboxaldehyde (NDA) with cyanide Forms a highly fluorescent cyanobenz[f]isoindole derivative with the catechol moiety.Offers high sensitivity and selectivity for diols.

Mass Spectrometry (MS) for Identification and Trace Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For the analysis of nitroaromatic compounds like this compound, reversed-phase chromatography is often employed. nih.gov

Due to the presence of phenolic hydroxyl groups, this compound is expected to ionize efficiently in negative-ion electrospray ionization (ESI) mode through deprotonation, forming the [M-H]⁻ ion. The predicted m/z for the deprotonated molecule is 168.03022. uni.lu In some cases, to enhance sensitivity, especially for neutral nitroaromatics, chemical derivatization can be employed to introduce a more readily ionizable group. nih.gov This involves chemically reducing the nitro group to an amine, which can then be easily protonated in positive-ion ESI. nih.gov

A typical LC-MS method for related nitrocatechols involves separation on a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. nih.govnih.gov The method detection limits for a group of similar nitroaromatic compounds have been reported to be in the range of 0.10 to 0.23 ng/mL. publish.csiro.au

Table 1: Predicted m/z Values for this compound Adducts in MS Analysis uni.lu

Adduct Predicted m/z
[M+H]⁺ 170.04478
[M+Na]⁺ 192.02672
[M-H]⁻ 168.03022
[M+NH₄]⁺ 187.07132
[M+K]⁺ 208.00066
[M+HCOO]⁻ 214.03570
[M+CH₃COO]⁻ 228.05135

This table is based on predicted data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like nitrophenols can be challenging due to their potential interaction with the GC column, leading to poor peak shape and reduced sensitivity. researchgate.netnih.gov

To overcome these issues, derivatization is often employed. This involves converting the polar hydroxyl groups into less polar ethers or esters. Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methylating agents like (trimethylsilyl)diazomethane. nih.govnih.gov This single-step derivatization leaves the nitro group intact while improving the chromatographic behavior of the compound. nih.gov

An example of a GC-MS method for the analysis of nitrophenols in a complex matrix involved an initial acid-base extraction to isolate the acidic phenols, followed by methylation and subsequent analysis by GC-MS. nih.gov This method demonstrated a significant improvement in detection limits, reaching approximately 0.5 ng/mL. nih.gov For the analysis of this compound, a similar approach with derivatization would likely be necessary for optimal results.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an invaluable tool for the structural elucidation of unknown compounds and for highly selective quantitative analysis. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For nitroaromatic compounds, fragmentation in negative ion mode often involves the loss of small neutral molecules or radicals. bohrium.com The position of substituents on the benzene ring can influence the fragmentation pathways, an observation referred to as the "ortho effect". nih.gov In the case of nitrobenzoic acids, for instance, decarboxylation is a common fragmentation reaction. nih.gov For this compound, characteristic losses could potentially include those related to the nitro group (e.g., loss of •NO, •NO₂, HNO₂) and the hydroxyl groups. bohrium.com

The fragmentation patterns obtained can be used to confirm the identity of the compound and to develop highly selective and sensitive quantitative methods using multiple reaction monitoring (MRM). nih.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored, which significantly reduces background noise and improves the limit of detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for a specific standard of the analyte itself. intertek.commestrelab.com The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling quantification by co-dissolving a known amount of a certified internal standard with the sample. intertek.com

For the quantitative analysis of this compound by ¹H qNMR, a suitable internal standard would be chosen that has resonances in a region of the spectrum that does not overlap with the signals from the analyte. The sample and the internal standard are dissolved in a deuterated solvent, and the ¹H NMR spectrum is acquired under conditions that ensure full signal relaxation. nih.gov The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Method Validation for Accuracy, Precision, and Limits of Detection/Quantification

The validation of any analytical method is essential to ensure that it is reliable, accurate, and fit for its intended purpose. The key parameters for method validation include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 2: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) ≥ 0.99 publish.csiro.au
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments.Recoveries typically between 80-120%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).RSD typically < 15%
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1

For LC-MS/MS methods used for the quantification of trace-level impurities, it is common to establish linearity over a range that brackets the expected concentration of the analyte. publish.csiro.au Accuracy is determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage of recovery. publish.csiro.au Precision is evaluated by analyzing multiple preparations of the same sample and calculating the RSD of the results. The LOD and LOQ are typically determined by analyzing a series of dilutions of the analyte and establishing the concentration at which the signal-to-noise ratio is 3:1 and 10:1, respectively. For a group of related nitroaromatic compounds, method detection limits have been reported in the low ng/mL range with recoveries between 96-102%. publish.csiro.au

Future Research Directions and Emerging Paradigms in the Study of 5 Methyl 3 Nitrobenzene 1,2 Diol

Exploration of Undiscovered Reactivity Modes

The reactivity of 5-Methyl-3-nitrobenzene-1,2-diol is largely dictated by its catechol and nitro functionalities. Future research should venture beyond conventional transformations to uncover novel reactivity patterns. One promising area is the selective C-H functionalization of the aromatic ring, enabling the introduction of new substituents at specific positions. This could lead to derivatives with tailored electronic and steric properties.

Another avenue for exploration is the unique redox chemistry of this molecule. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro group can be harnessed for novel catalytic cycles or as a redox-active component in molecular switches. Research into its behavior under various electrochemical and photochemical conditions could reveal currently unknown reaction pathways. For instance, the photolysis of related nitrocatechols has been identified as a source of HONO in the gas phase, suggesting complex photochemical reactivity. d-nb.info

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The development of chiral derivatives of this compound is a critical step toward its application in stereoselective synthesis and chiral materials. Future research should focus on establishing efficient asymmetric synthesis routes. One potential strategy involves the enantioselective dihydroxylation of a prochiral substituted styrene (B11656) precursor. Alternatively, enzymatic resolution could be employed to separate enantiomers of a racemic mixture, offering a green and highly selective approach.

The creation of chiral catalysts or ligands based on this scaffold is another exciting possibility. youtube.comyoutube.com The inherent functionalities of the molecule could be modified with chiral auxiliaries to create a stereochemically defined environment for asymmetric transformations. youtube.com The direct catalytic asymmetric synthesis of molecules with chiral primary amines has shown significant promise and could be adapted for derivatives of this compound. nih.gov

Integration into Advanced Functional Materials (excluding material properties)

The integration of this compound as a building block into advanced functional materials is a promising area of future research. Its rigid structure and multiple functional groups make it an ideal candidate for the synthesis of polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). Research should focus on developing polymerization methods that incorporate this monomer into polymer backbones or as pendant groups.

In the context of MOFs and COFs, the diol functionality can act as a linker to coordinate with metal centers or other organic building blocks. rsc.org The nitro and methyl groups would then be available for post-synthesis modification, allowing for the fine-tuning of the framework's chemical environment. The catalytic asymmetric polymerization of prochiral monomers to form chiral COFs is an emerging field that could be applied to derivatives of this compound. nih.gov

Mechanistic Investigations of Complex Reaction Networks

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, to elucidate complex reaction pathways. For example, the atmospheric degradation of related nitrocatechols involves intricate radical-initiated reactions with OH and NO3. nih.govcopernicus.org

The formation of 4-nitrocatechol (B145892) from catechol is initiated by the abstraction of a phenolic hydrogen atom to form a radical that then reacts with NO2. nih.gov Similar detailed mechanistic studies on this compound would provide valuable insights. The role of solvents and catalysts in directing reaction pathways also warrants thorough investigation. For instance, the aqueous phase photo-oxidation of nitrophenols has been a subject of detailed mechanistic study. acs.org

Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling will be an indispensable tool in guiding future research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict its geometric, electronic, and spectroscopic properties with high accuracy. Such calculations can provide insights into its reactivity, helping to identify the most likely sites for electrophilic or nucleophilic attack.

Furthermore, computational modeling can be used to design new derivatives with specific desired properties. For example, the redox potential, pKa, and absorption spectra of a series of virtual derivatives could be calculated to identify promising candidates for synthesis. Molecular dynamics simulations can be employed to study the interactions of this molecule with solvents, catalysts, or biological macromolecules, providing a dynamic view of its behavior at the molecular level.

Interactive Data Table: Predicted Physicochemical Properties

The following table presents computationally predicted properties for this compound. These values serve as a baseline for experimental validation and for the computational design of new derivatives.

PropertyPredicted ValueMethod
Molecular FormulaC7H7NO4-
Molecular Weight169.13 g/mol -
XLogP31.6Predicted
Monoisotopic Mass169.0375 g/mol Predicted
pKa (most acidic)~6.5Estimated from related compounds
pKa (least acidic)~10.0Estimated from related compounds

Note: pKa values are estimations based on known values for similar nitrocatechol structures and are subject to experimental verification.

Q & A

Q. How can computational docking predict biological interactions of this compound derivatives?

  • Methodological Answer : Use AutoDock Vina to model binding affinities with target enzymes (e.g., oxidoreductases). Parameterize nitro and diol groups for force field accuracy. Validate predictions with in vitro assays measuring IC₅₀ values against recombinant proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.